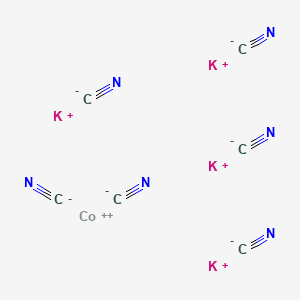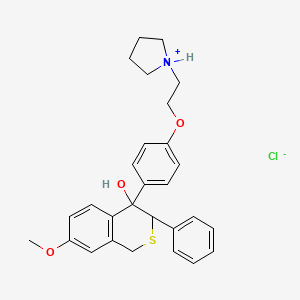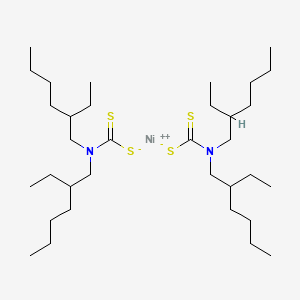
Nickel di-2-ethylhexyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel di-2-ethylhexyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel di-2-ethylhexyldithiocarbamate can be synthesized through the reaction of nickel salts with di-2-ethylhexyldithiocarbamate ligands. The reaction typically involves the use of nickel(II) chloride or nickel(II) sulfate as the nickel source and sodium di-2-ethylhexyldithiocarbamate as the ligand. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel di-2-ethylhexyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: Nickel(II) in the complex can be reduced to nickel(I) under specific conditions.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other sulfur-containing ligands or phosphines.
Major Products Formed
The major products formed from these reactions include various nickel complexes with different oxidation states and coordination environments. These products have distinct properties and applications depending on the nature of the ligands and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Nickel di-2-ethylhexyldithiocarbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of nickel di-2-ethylhexyldithiocarbamate involves the coordination of the nickel ion with the sulfur atoms of the dithiocarbamate ligands. This coordination enhances the stability and reactivity of the complex. The compound can interact with various molecular targets, including enzymes and DNA, through its metal center and sulfur atoms. These interactions can modulate biological processes and pathways, leading to its observed effects in antibacterial, antifungal, and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Nickel di-2-ethylhexyldithiocarbamate can be compared with other dithiocarbamate complexes, such as:
- Zinc di-2-ethylhexyldithiocarbamate
- Copper di-2-ethylhexyldithiocarbamate
- Manganese di-2-ethylhexyldithiocarbamate
Uniqueness
This compound is unique due to its specific coordination geometry and the ability to form stable complexes with nickel ions. This stability and reactivity make it particularly useful in applications requiring robust metal-ligand interactions .
List of Similar Compounds
- Zinc di-2-ethylhexyldithiocarbamate
- Copper di-2-ethylhexyldithiocarbamate
- Manganese di-2-ethylhexyldithiocarbamate
Eigenschaften
CAS-Nummer |
14428-08-1 |
|---|---|
Molekularformel |
C34H68N2NiS4 |
Molekulargewicht |
691.9 g/mol |
IUPAC-Name |
N,N-bis(2-ethylhexyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C17H35NS2.Ni/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2 |
InChI-Schlüssel |
GJAIWWXDQOUKDC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


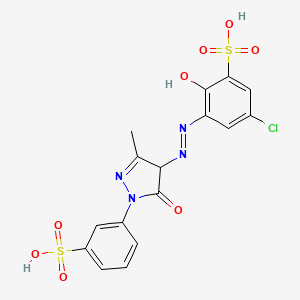
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
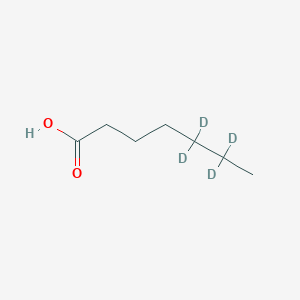
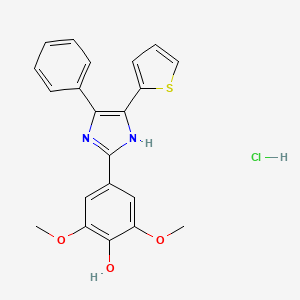
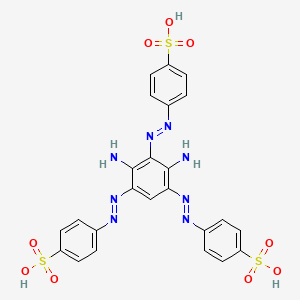
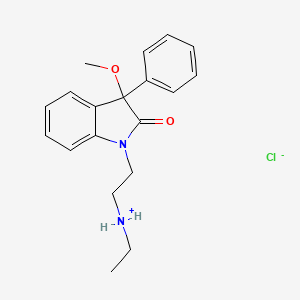
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
